2-methyl-6-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
Description
2-methyl-6-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a quinoline-substituted pyrrolidine moiety at position 6 and a methyl group at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds with diverse pharmacological applications, including kinase inhibition and antimicrobial activity . The quinoline group in this compound may enhance lipophilicity and target binding, distinguishing it from simpler analogs.
Properties
IUPAC Name |
2-methyl-6-(3-quinolin-2-yloxypyrrolidine-1-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-22-18(24)9-7-16(21-22)19(25)23-11-10-14(12-23)26-17-8-6-13-4-2-3-5-15(13)20-17/h2-9,14H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMMDNDQSUASOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-6-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one represents a novel hybrid molecule that integrates multiple pharmacophores, potentially enhancing its therapeutic applications. The structural components of this compound include a pyridazine core, a quinoline moiety, and a pyrrolidine derivative, each contributing unique biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 324.33 g/mol. The presence of the quinoline and pyrrolidine rings suggests potential interactions with biological targets that could lead to various pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- The quinoline moiety is known for its anticancer properties, particularly through mechanisms involving DNA intercalation and inhibition of topoisomerases. Studies have shown that compounds containing quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Antimicrobial Properties
- Anti-inflammatory Effects
The mechanism by which This compound exerts its biological effects may involve:
- DNA Intercalation : The quinoline structure can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The pyrrolidine moiety may enhance binding affinity to specific enzymes or receptors, modulating their activity.
- Signal Transduction Pathways : The compound may influence cellular signaling pathways related to apoptosis and cell proliferation.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Antitumor Efficacy : A study evaluating pyrazole derivatives showed significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, emphasizing the importance of structural modifications in enhancing anticancer activity .
- Synergistic Effects with Chemotherapy : Research indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin in breast cancer models, suggesting that hybrid compounds like the one may enhance therapeutic outcomes when used alongside traditional chemotherapeutics .
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of quinolin-2(1H)-one, similar to the target compound, exhibit significant antitumor properties. For instance, a study synthesized new derivatives and tested them for in vitro antitumor activity, revealing their potential as effective anticancer agents . The structural characteristics of quinoline derivatives are crucial for their biological activity, suggesting that modifications can enhance efficacy against various cancer types.
Selective Androgen Receptor Modulation
Compounds related to quinoline structures have been explored as selective androgen receptor modulators (SARMs). These compounds have shown promise in treating conditions like muscle wasting and osteoporosis by selectively activating androgen receptors without the side effects associated with traditional anabolic steroids . The target compound's structural features may contribute to similar functionalities.
Neuropharmacology
Neuroprotective Effects
The metabolic pathways involving compounds like quinolinic acid and kynurenine derivatives highlight the neuroprotective potential of related structures. Studies have shown that certain metabolites can modulate NMDA receptor activity, which is crucial for neuroprotection in conditions such as Alzheimer's disease and Huntington's disease . The target compound could potentially exhibit similar neuroprotective properties due to its structural analogies.
Antioxidant and Anti-inflammatory Properties
Oxidative Stress Management
Research into related compounds has demonstrated antioxidant properties, which are vital for combating oxidative stress-related disorders. For example, certain pyridazinone derivatives have been studied for their ability to scavenge free radicals and reduce inflammation . The incorporation of specific functional groups in the target compound may enhance its antioxidant capabilities.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity of Quinoline Derivatives
A series of quinoline derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity, suggesting a pathway for developing new anticancer drugs based on the structure of the target compound .
Case Study 2: Neuroprotective Mechanisms in Kynurenine Pathway
Research focusing on the kynurenine pathway has revealed that metabolites can either protect or damage neurons depending on their concentration and context. This duality underscores the importance of studying compounds like 2-methyl-6-(3-(quinolin-2-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one for potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s unique quinoline-pyrrolidine linkage contrasts with analogs bearing phenyl, pyridinyl, or halogenated substituents. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Research Findings
- Functional Advantages: The quinoline group’s planar structure may improve DNA intercalation or protein binding compared to smaller substituents in analogs .
Q & A
Q. Basic
- -NMR : Key signals include the methyl group on pyridazinone (δ ~3.3 ppm), pyrrolidine protons (δ ~3.3–1.9 ppm), and quinoline aromatic protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]) and fragments corresponding to the pyrrolidine-carbonyl cleavage.
- IR Spectroscopy : Carbonyl stretching (C=O, ~1700 cm) and ether linkages (C-O, ~1200 cm) validate functional groups .
What strategies are recommended for analyzing contradictory bioactivity data across different assay systems for this compound?
Q. Advanced
- Comparative SAR Studies : Test structural analogs (e.g., replacing quinoline with pyridine or altering pyrrolidine substituents) to identify pharmacophore requirements .
- Dose-Response Curves : Assess activity across concentrations to rule out assay-specific toxicity or solubility issues.
- In Silico Docking : Use molecular dynamics simulations to predict binding modes with target proteins (e.g., kinases or GPCRs) and reconcile discrepancies between in vitro and cellular assays .
What purification methods are most effective for isolating this compound from complex reaction mixtures?
Q. Basic
- Chromatography : Flash chromatography with gradients of ethyl acetate/hexane separates polar intermediates. Preparative HPLC (C18 column, acetonitrile/water mobile phase) resolves final product from closely related impurities .
- Recrystallization : Use solvents like ethanol or dichloromethane/hexane to improve crystallinity.
- Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted starting materials or hydrophilic byproducts .
How can computational modeling be integrated with experimental data to elucidate the binding mechanisms of this compound with its biological targets?
Q. Advanced
- Molecular Docking : Screen against target protein libraries (e.g., Protein Data Bank) to identify plausible binding pockets. Prioritize targets showing strong binding affinity (ΔG < -8 kcal/mol) .
- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., quinoline nitrogen with catalytic lysine) and hydrophobic interactions (pyrrolidine with nonpolar residues) .
- Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific substituents (e.g., methyl group on pyridazinone) to guide synthetic modifications .
What methodologies are employed to assess the metabolic stability of this compound in preclinical studies?
Q. Advanced
- Microsomal Assays : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t) and intrinsic clearance .
- CYP450 Inhibition Screening : Use fluorogenic substrates to evaluate inhibition of major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
- Metabolite Identification : High-resolution MS/MS detects phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
How do researchers resolve ambiguities in stereochemistry for the pyrrolidine moiety during synthesis?
Q. Advanced
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) and confirm absolute configuration via optical rotation or X-ray crystallography .
- NOESY NMR : Detect spatial proximity between pyrrolidine protons and adjacent groups to assign stereochemistry .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during key steps to enforce desired stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
